molecular formula C44H62O6S2 B10821995 Betulin ditosylate

Betulin ditosylate

Cat. No. B10821995
M. Wt: 751.1 g/mol
InChI Key: AYIBIENYUPMCJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betulin ditosylate is a derivative of betulin, a naturally occurring pentacyclic triterpene found in the bark of birch trees Betulin and its derivatives, including this compound, have garnered significant attention due to their wide range of biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: Betulin ditosylate is synthesized from betulin through a tosylation reaction. The process involves the reaction of betulin with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields this compound as a white crystalline solid.

Industrial Production Methods: While the synthesis of this compound is primarily conducted on a laboratory scale, the process can be scaled up for industrial production. The key steps involve the extraction of betulin from birch bark, followed by its tosylation. The use of efficient extraction and purification techniques ensures the high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Betulin ditosylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of betulin ditosylate is primarily related to its ability to undergo chemical modifications, leading to the formation of bioactive derivatives. These derivatives can interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Betulin ditosylate can be compared with other similar compounds, such as:

    Betulin: The parent compound from which this compound is derived.

    Betulinic Acid: A well-known derivative of betulin with potent anticancer and anti-HIV activities.

    Betulonic Acid: Another derivative of betulin, known for its anticancer properties.

Uniqueness of this compound: this compound is unique due to the presence of tosylate groups, which enhance its reactivity and make it a versatile intermediate for the synthesis of various bioactive compounds.

properties

IUPAC Name

[5a,5b,8,8,11a-pentamethyl-9-(4-methylphenyl)sulfonyloxy-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H62O6S2/c1-29(2)34-20-25-44(28-49-51(45,46)32-14-10-30(3)11-15-32)27-26-42(8)35(39(34)44)18-19-37-41(7)23-22-38(40(5,6)36(41)21-24-43(37,42)9)50-52(47,48)33-16-12-31(4)13-17-33/h10-17,34-39H,1,18-28H2,2-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIBIENYUPMCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC23CCC(C2C4CCC5C6(CCC(C(C6CCC5(C4(CC3)C)C)(C)C)OS(=O)(=O)C7=CC=C(C=C7)C)C)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H62O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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